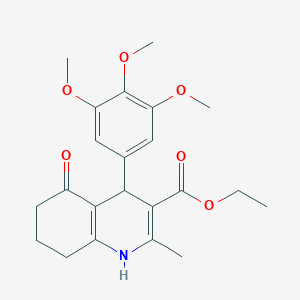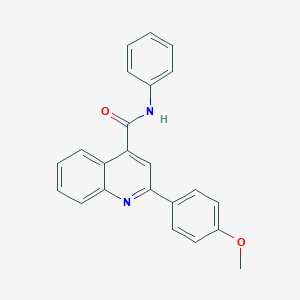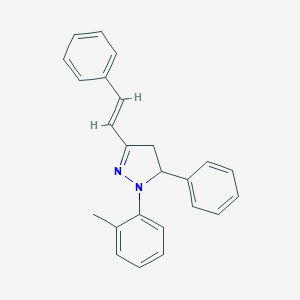
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by its quinoxaline core substituted with diphenyl and di(propan-2-yl) groups, making it a unique and potentially valuable molecule in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization . One common method includes the reaction of 2,3-diphenylquinoxaline with isopropylamine under controlled conditions to introduce the di(propan-2-yl) group at the nitrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and functionalization reactions. The process would be optimized for yield and purity, often involving catalytic agents and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-diphenylquinoxaline: Lacks the di(propan-2-yl) groups, resulting in different chemical and biological properties.
2,3-diphenylpyrido[2,3-b]pyrazine: An analogue with a pyridine ring, exhibiting different electronic properties and reactivity.
Uniqueness
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its di(propan-2-yl) groups enhance its lipophilicity and potentially its ability to interact with biological membranes and targets .
Eigenschaften
Molekularformel |
C27H27N3O |
|---|---|
Molekulargewicht |
409.5g/mol |
IUPAC-Name |
2,3-diphenyl-N,N-di(propan-2-yl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C27H27N3O/c1-18(2)30(19(3)4)27(31)22-15-16-23-24(17-22)29-26(21-13-9-6-10-14-21)25(28-23)20-11-7-5-8-12-20/h5-19H,1-4H3 |
InChI-Schlüssel |
SPQPTBCTOYQZSU-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414851.png)






![N-{4-[4-(3,4-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B414862.png)
![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B414864.png)
